Glyceryl tri(hexadecanoate-d31)
Overview
Description
Glyceryl tri(hexadecanoate-d31), also known as glyceryl tri(palmitate-d31), is a deuterated form of glyceryl tripalmitate. This compound is a triglyceride where the fatty acid chains are hexadecanoic acid (palmitic acid) with deuterium atoms replacing hydrogen atoms. It is primarily used in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl tri(hexadecanoate-d31) can be synthesized through a chemical reaction involving glycerol and hexadecanoic acid. The process involves the esterification of glycerol with hexadecanoic acid in the presence of a catalyst. The deuterium labeling is achieved by using a deuterium source, such as deuterium chloride (DCl), to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of glyceryl tri(hexadecanoate-d31) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the esterification and deuterium exchange reactions.
Chemical Reactions Analysis
Types of Reactions
Glyceryl tri(hexadecanoate-d31) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyceryl tri(hexadecanoate-d31) peroxides.
Reduction: Reduction reactions can convert glyceryl tri(hexadecanoate-d31) to its corresponding alcohols.
Substitution: Deuterium atoms in the compound can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium borohydride (NaBH4) and deuterium chloride (DCl) are employed.
Major Products
Oxidation: Glyceryl tri(hexadecanoate-d31) peroxides.
Reduction: Glyceryl tri(hexadecanoate-d31) alcohols.
Substitution: Various isotopically labeled derivatives.
Scientific Research Applications
Glyceryl tri(hexadecanoate-d31) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of triglycerides in the body.
Industry: Applied in the development of deuterated compounds for various industrial applications, including the production of stable isotope-labeled pharmaceuticals.
Mechanism of Action
The mechanism of action of glyceryl tri(hexadecanoate-d31) involves its incorporation into biological systems where it mimics the behavior of non-deuterated triglycerides. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies. The compound interacts with enzymes and metabolic pathways involved in lipid metabolism, providing valuable insights into the dynamics of fatty acid utilization.
Comparison with Similar Compounds
Similar Compounds
Glyceryl tri(palmitate): The non-deuterated form of glyceryl tri(hexadecanoate-d31).
Glyceryl tri(stearate-18,18,18-d3): A deuterated triglyceride with stearic acid chains.
Glyceryl trioleate: A triglyceride with oleic acid chains.
Uniqueness
Glyceryl tri(hexadecanoate-d31) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotope labeling allows for precise tracking and quantification in various research studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-JGBASCRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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